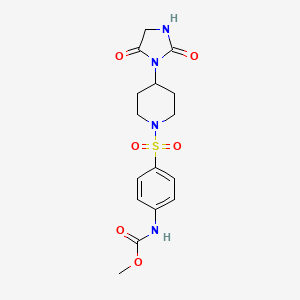
Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H20N4O6S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazolidinone ring : Contributes to its biological activity.
- Piperidine moiety : Influences interaction with biological targets.
- Carbamate group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an antagonist for certain receptors, modulating pathways involved in inflammation and cellular signaling.
Biological Activity
Research has indicated several potential activities of this compound:
1. Antagonistic Activity
Studies have shown that derivatives of the 2,5-dioxoimidazolidine scaffold can act as antagonists for the P2X7 receptor, which is involved in inflammatory responses. For instance, analogues demonstrated IC50 values ranging from 9 nM to 54 nM in inhibiting IL-1β release, indicating potent antagonistic properties .
2. Enzyme Inhibition
The compound may inhibit specific enzymes by binding to their active sites. This property is crucial in drug design for targeting diseases that involve dysregulated enzyme activity.
3. Antimicrobial Properties
Preliminary studies suggest that compounds featuring the imidazolidinone ring may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds:
| Compound Name | Activity | IC50 Value | Reference |
|---|---|---|---|
| KN62 analogue | P2X7R antagonist | 23 nM (ethidium uptake assay) | |
| Benzyl derivative | Enzyme inhibition | Not specified | |
| Other analogues | Antimicrobial | Variable |
Case Studies
A case study involving the structural optimization of related compounds highlighted the importance of substituent placement on the piperidine ring for enhancing biological activity. Modifications led to improved potency against target receptors, demonstrating the significance of structure-activity relationships in drug development.
特性
IUPAC Name |
methyl N-[4-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-26-16(23)18-11-2-4-13(5-3-11)27(24,25)19-8-6-12(7-9-19)20-14(21)10-17-15(20)22/h2-5,12H,6-10H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRZVACWKWMSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













